2,4,6-tripyridin-2-ylpyridine
Overview
Description
2,4,6-Tripyridin-2-ylpyridine is a heterocyclic compound that features a pyridine ring substituted at the 2, 4, and 6 positions with pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tripyridin-2-ylpyridine typically involves multi-component reactions. One common method is the cyclocondensation reaction between aryl aldehydes, acetophenone derivatives, and ammonium acetate using catalysts such as Al/Ag3PO4 . Another efficient method involves the use of CoCl2.6H2O as a recyclable catalyst under solvent-free conditions . These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may utilize scalable versions of the aforementioned synthetic routes. The use of heterogeneous catalysts like activated Fuller’s earth can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tripyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2,4,6-Tripyridin-2-ylpyridine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,4,6-tripyridin-2-ylpyridine involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can influence various biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triarylpyridines such as 2,4,6-tris(4-pyridyl)pyridine and 2,4,6-tris(3-pyridyl)pyridine . These compounds share structural similarities but differ in the position of the pyridine substituents.
Uniqueness
2,4,6-Tripyridin-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
2,4,6-tripyridin-2-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-4-10-21-16(7-1)15-13-19(17-8-2-5-11-22-17)24-20(14-15)18-9-3-6-12-23-18/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYJIYWNOJBJCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433542 | |
Record name | 2,2':4',2''-Terpyridine, 6'-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322637-99-0 | |
Record name | 2,2':4',2''-Terpyridine, 6'-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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